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molecular formula C9H12O2S B8584861 2-(3-(Hydroxymethyl)phenylthio)ethanol

2-(3-(Hydroxymethyl)phenylthio)ethanol

Cat. No. B8584861
M. Wt: 184.26 g/mol
InChI Key: KDAWSASJYRIWKE-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Manganese dioxide (1.36 g) was added to a solution of 2-(3-(hydroxymethyl)phenylthio)ethanol [Aromatic Intermediate 16, step b] (0.29 g) in DCM (10 mL). The resulting mixture was heated at reflux for 4 h, cooled and filtered through Celite. The filter pad was washed with DCM (3×20 mL). The filtrate and washing were combined and evaporated to give the subtitled compound as a yellow gum. Yield 0.2 g.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([S:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:12][CH2:11][CH2:10][S:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)SCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.36 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filter pad was washed with DCM (3×20 mL)
WASH
Type
WASH
Details
The filtrate and washing
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCSC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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